Cas no 194613-70-2 (benzyl 3,3-dimethyloxirane-2-carboxylate)

Benzyl 3,3-dimethyloxirane-2-carboxylate is a specialized epoxide ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive oxirane ring and a benzyl ester group, facilitating further functionalization under mild conditions. The compound's stability and well-defined reactivity make it suitable for stereoselective transformations, particularly in the synthesis of chiral building blocks. The 3,3-dimethyl substitution enhances steric control in ring-opening reactions, improving selectivity. It is commonly employed in asymmetric catalysis and the preparation of bioactive molecules. The benzyl ester moiety allows for straightforward deprotection, offering versatility in multistep synthetic routes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong acids/bases.
benzyl 3,3-dimethyloxirane-2-carboxylate structure
194613-70-2 structure
Product name:benzyl 3,3-dimethyloxirane-2-carboxylate
CAS No:194613-70-2
MF:C12H14O3
MW:206.237763881683
MDL:MFCD32878607
CID:3864021
PubChem ID:85365246

benzyl 3,3-dimethyloxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Oxiranecarboxylic acid, 3,3-dimethyl-, phenylmethyl ester
    • 2-Oxiranecarboxylic acid, 3,3-dimethyl-, phenylmethyl ester
    • benzyl 3,3-dimethyloxirane-2-carboxylate
    • benzyl3,3-dimethyloxirane-2-carboxylate
    • Z4764638902
    • 194613-70-2
    • G49134
    • EN300-27692257
    • MDL: MFCD32878607
    • Inchi: InChI=1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
    • InChI Key: DZAINUAQIPAVNX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 206.094294304Da
  • Monoisotopic Mass: 206.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.8Ų

benzyl 3,3-dimethyloxirane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27692257-0.25g
benzyl 3,3-dimethyloxirane-2-carboxylate
194613-70-2 95.0%
0.25g
$331.0 2025-03-20
Enamine
EN300-27692257-0.5g
benzyl 3,3-dimethyloxirane-2-carboxylate
194613-70-2 95.0%
0.5g
$524.0 2025-03-20
Enamine
EN300-27692257-1.0g
benzyl 3,3-dimethyloxirane-2-carboxylate
194613-70-2 95.0%
1.0g
$671.0 2025-03-20
Enamine
EN300-27692257-2.5g
benzyl 3,3-dimethyloxirane-2-carboxylate
194613-70-2 95.0%
2.5g
$1315.0 2025-03-20
1PlusChem
1P028TYB-5g
benzyl3,3-dimethyloxirane-2-carboxylate
194613-70-2 95%
5g
$2466.00 2024-06-17
Aaron
AR028U6N-1g
benzyl3,3-dimethyloxirane-2-carboxylate
194613-70-2 95%
1g
$948.00 2025-02-17
Aaron
AR028U6N-10g
benzyl3,3-dimethyloxirane-2-carboxylate
194613-70-2 95%
10g
$3991.00 2023-12-15
1PlusChem
1P028TYB-500mg
benzyl3,3-dimethyloxirane-2-carboxylate
194613-70-2 95%
500mg
$710.00 2024-06-17
Aaron
AR028U6N-5g
benzyl3,3-dimethyloxirane-2-carboxylate
194613-70-2 95%
5g
$2700.00 2023-12-15
Enamine
EN300-27692257-0.05g
benzyl 3,3-dimethyloxirane-2-carboxylate
194613-70-2 95.0%
0.05g
$155.0 2025-03-20

benzyl 3,3-dimethyloxirane-2-carboxylate Related Literature

Additional information on benzyl 3,3-dimethyloxirane-2-carboxylate

Recent Advances in the Application of Benzyl 3,3-Dimethyloxirane-2-Carboxylate (CAS: 194613-70-2) in Chemical Biology and Pharmaceutical Research

Benzyl 3,3-dimethyloxirane-2-carboxylate (CAS: 194613-70-2) is a chiral epoxide derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral agents, enzyme inhibitors, and chiral ligands for asymmetric catalysis. Recent studies have explored its potential in drug discovery and development, particularly in the context of targeted therapies and precision medicine.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of benzyl 3,3-dimethyloxirane-2-carboxylate as a precursor for the synthesis of novel protease inhibitors. The researchers employed a multi-step synthetic route to derivatize the epoxide moiety, resulting in compounds with potent inhibitory activity against SARS-CoV-2 main protease (Mpro). The study highlighted the compound's structural flexibility, which allows for facile modification to optimize pharmacokinetic properties and target binding affinity.

In the field of asymmetric synthesis, a breakthrough was reported in Angewandte Chemie (2024) where benzyl 3,3-dimethyloxirane-2-carboxylate was utilized as a chiral building block for the construction of complex natural product scaffolds. The research team developed a highly enantioselective ring-opening reaction catalyzed by a novel organocatalyst system, achieving excellent yields and stereocontrol. This methodology opens new avenues for the efficient synthesis of optically active pharmaceuticals and agrochemicals.

Recent pharmacological investigations have revealed interesting properties of derivatives of 194613-70-2. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that certain fluorinated analogs exhibit promising anti-inflammatory activity through selective modulation of COX-2 enzyme. The lead compound from this series showed superior gastrointestinal safety profile compared to traditional NSAIDs, suggesting potential for development as next-generation anti-inflammatory agents.

The compound's application in drug delivery systems has also seen progress. A 2024 Nature Communications paper described the development of pH-responsive nanocarriers using benzyl 3,3-dimethyloxirane-2-carboxylate-based polymers. These smart materials demonstrated enhanced tumor targeting and controlled release of chemotherapeutic agents in acidic tumor microenvironments, significantly improving therapeutic efficacy in mouse xenograft models while reducing systemic toxicity.

From a safety and regulatory perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established a comprehensive safety profile for benzyl 3,3-dimethyloxirane-2-carboxylate and its common derivatives. The compound showed favorable toxicokinetic properties with no genotoxic or carcinogenic potential at therapeutic doses, supporting its continued use in pharmaceutical applications. Current Good Manufacturing Practice (cGMP) compliant synthetic routes have also been developed, facilitating scale-up for commercial production.

Looking forward, the unique structural features of benzyl 3,3-dimethyloxirane-2-carboxylate continue to inspire innovative applications. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation, as well as in the development of covalent inhibitors for challenging drug targets. The compound's versatility and proven track record in medicinal chemistry suggest it will remain a valuable tool in drug discovery pipelines for years to come.

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